molecular formula C13H16O2 B6272764 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 1506581-25-4

3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B6272764
CAS No.: 1506581-25-4
M. Wt: 204.3
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Description

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . This compound features a cyclopropane ring substituted with a benzyl group and two methyl groups, along with a carboxylic acid functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of benzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid under basic conditions . The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of 3-benzyl-2,2-dimethylcyclopropanol.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and benzyl group may play a role in binding to these targets, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

1506581-25-4

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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